4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest is a complex heterocyclic molecule, incorporating elements like morpholine and piperazine, which are often seen in bioactive molecules. Such compounds are synthesized and analyzed for their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Synthesis of related heterocyclic compounds typically involves nucleophilic substitution reactions, coupling reactions, and protection-deprotection strategies to introduce the desired functional groups into the core structure. For instance, the synthesis of bioactive heterocycles involves steps such as amino protection, nucleophilic reaction, and deprotection, purified by chromatography techniques (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like X-ray diffraction, IR, NMR, and LC-MS spectra. Structural analysis reveals conformations like chair and planar conformations for piperidine and morpholine rings, respectively. These structures are often stabilized by inter and intra-molecular hydrogen bonds (S. Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations like ozonation, which leads to various degradation pathways. The reaction with ozone shows that compounds like piperidine, piperazine, and morpholine can degrade, forming products like N-hydroxypiperidine or N-hydroxymorpholine, indicating different reaction pathways for these heterocycles (Agnes Tekle-Röttering et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined to understand the compound's behavior under different conditions. For example, the title compound's crystallization in a monoclinic crystal system reveals its detailed geometric orientation, which is crucial for understanding its reactivity and stability (Gökşin Aydinli et al., 2010).
Eigenschaften
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(3R,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O3/c1-23-3-2-22-18(23)15-24-4-6-25(7-5-24)19(27)16-12-17(14-21-13-16)20(28)26-8-10-29-11-9-26/h2-3,16-17,21H,4-15H2,1H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNGOBFNDAJUDX-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(3R,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.